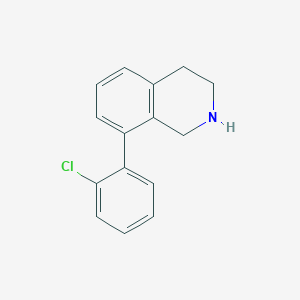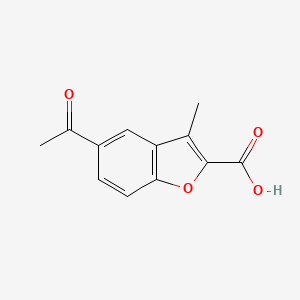
Prop-2-enyl 5-methyl-1,4-diazepane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prop-2-enyl 5-methyl-1,4-diazepane-1-carboxylate is a chemical compound that belongs to the class of diazepanes, which are seven-membered nitrogen-containing heterocycles. These compounds are of significant interest due to their diverse biological properties and pharmaceutical importance. The structure of this compound includes a diazepane ring substituted with a prop-2-enyl group and a carboxylate ester group, making it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-enyl 5-methyl-1,4-diazepane-1-carboxylate can be achieved through several synthetic routes. One common method involves the intramolecular reductive amination of the corresponding aminoketones using imine reductase-catalyzed reactions . This method provides high enantioselectivity and efficiency, making it suitable for producing optically pure diazepanes.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of biocatalysts, such as imine reductases, is preferred due to their ability to catalyze reactions under mild conditions and avoid the use of heavy metal catalysts .
Chemical Reactions Analysis
Types of Reactions
Prop-2-enyl 5-methyl-1,4-diazepane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles (e.g., halides, amines). Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted diazepanes .
Scientific Research Applications
Prop-2-enyl 5-methyl-1,4-diazepane-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Prop-2-enyl 5-methyl-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications and biological effects .
Comparison with Similar Compounds
Prop-2-enyl 5-methyl-1,4-diazepane-1-carboxylate can be compared with other similar compounds, such as:
1,4-Diazepane derivatives: These compounds share the diazepane ring structure but differ in their substituents, leading to variations in their chemical and biological properties.
Piperidine derivatives: Piperidine-based compounds have a six-membered nitrogen-containing ring and exhibit different reactivity and applications compared to diazepanes.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C10H18N2O2 |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
prop-2-enyl 5-methyl-1,4-diazepane-1-carboxylate |
InChI |
InChI=1S/C10H18N2O2/c1-3-8-14-10(13)12-6-4-9(2)11-5-7-12/h3,9,11H,1,4-8H2,2H3 |
InChI Key |
WURUKKUCQBQWSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CCN1)C(=O)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Ethyl 2-[4-(2-aminopyrimidin-5-yl)-6-chloropyrazolo[3,4-d]pyrimidin-1-yl]acetate](/img/structure/B13874976.png)


![5-Amino-1-[(4-chlorophenyl)methyl]pyrazole-4-carboxamide](/img/structure/B13874996.png)




![3-Cyclopropyloxy-3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]propanoic acid](/img/structure/B13875015.png)
![ethyl 4-(2-oxo-1H-imidazo[4,5-b]pyridin-3-yl)benzoate](/img/structure/B13875023.png)
